

An In-depth Technical Guide to CIM0216: A Potent TRPM3 Agonist

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Compound of Interest

Compound Name: CIM0216

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This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of **CIM0216**, a potent and selective synthetic agonist of the Transient Receptor Potential Melastatin 3 (TRPM3) ion channel.

Chemical Structure and Properties

CIM0216, with the chemical name (\pm) -2-(3,4-Dihydroquinolin-1(2H)-yl)-N-(5-methylisoxazol-3-yl)-2-phenylacetamide, is a small molecule that has emerged as a critical tool for investigating the physiological functions of the TRPM3 channel.^{[1][2][3]}

Property	Value	Reference
Chemical Formula	C ₂₁ H ₂₁ N ₃ O ₂	^[1]
Molecular Weight	347.41 g/mol	^[1]
CAS Number	1031496-06-6	^[1]
Appearance	White to light yellow solid	^[1]
Solubility	DMSO: 50 mg/mL	^[1]
Purity	≥97% (HPLC)	^[1]

Mechanism of Action

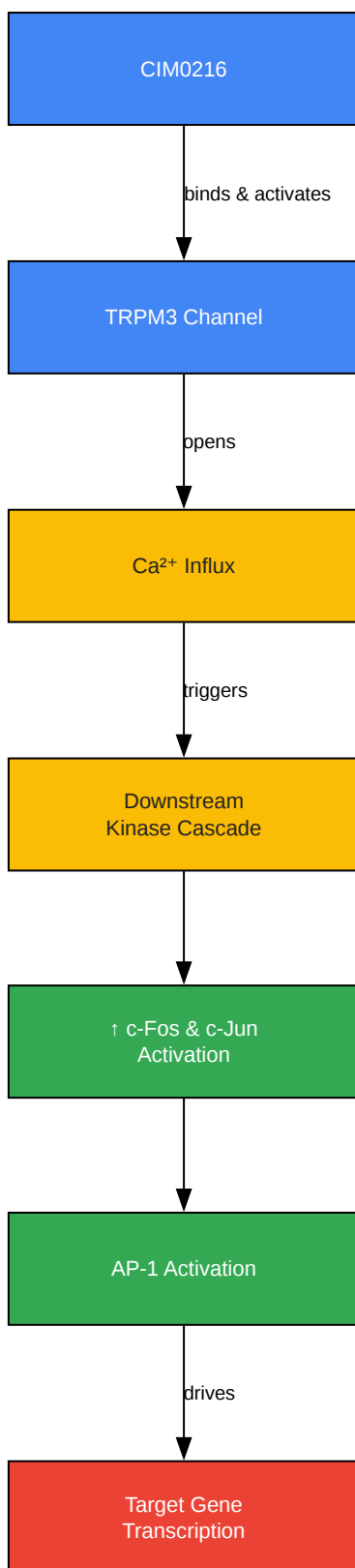
CIM0216 is a selective and potent agonist of the TRPM3 channel, a non-selective cation channel permeable to Ca^{2+} .^{[2][4]} Its potency significantly exceeds that of the canonical TRPM3 agonist, pregnenolone sulfate (PS).^[2] A key feature of **CIM0216**'s action is its ability to open both the central calcium-conducting pore and an alternative cation permeation pathway within the TRPM3 channel, a property not observed with other agonists alone.^{[2][5]} This dual-pore opening leads to a robust influx of cations, including Ca^{2+} and Na^{+} , triggering downstream signaling events.^{[2][6]}

The activation of TRPM3 by **CIM0216** is temperature-dependent, with its effects being strongly potentiated at physiological temperatures (37°C) compared to room temperature.^[3]

Signaling Pathways

A. AP-1 Mediated Gene Transcription:

In cell lines such as HEK293 expressing TRPM3, **CIM0216** initiates a signaling cascade that leads to the activation of the transcription factor Activator Protein-1 (AP-1). This process is initiated by the influx of Ca^{2+} , which subsequently activates downstream kinases, leading to the transcriptional activation of c-Fos and c-Jun, the two components of the AP-1 dimer. Activated AP-1 then drives the expression of target genes.^[7]

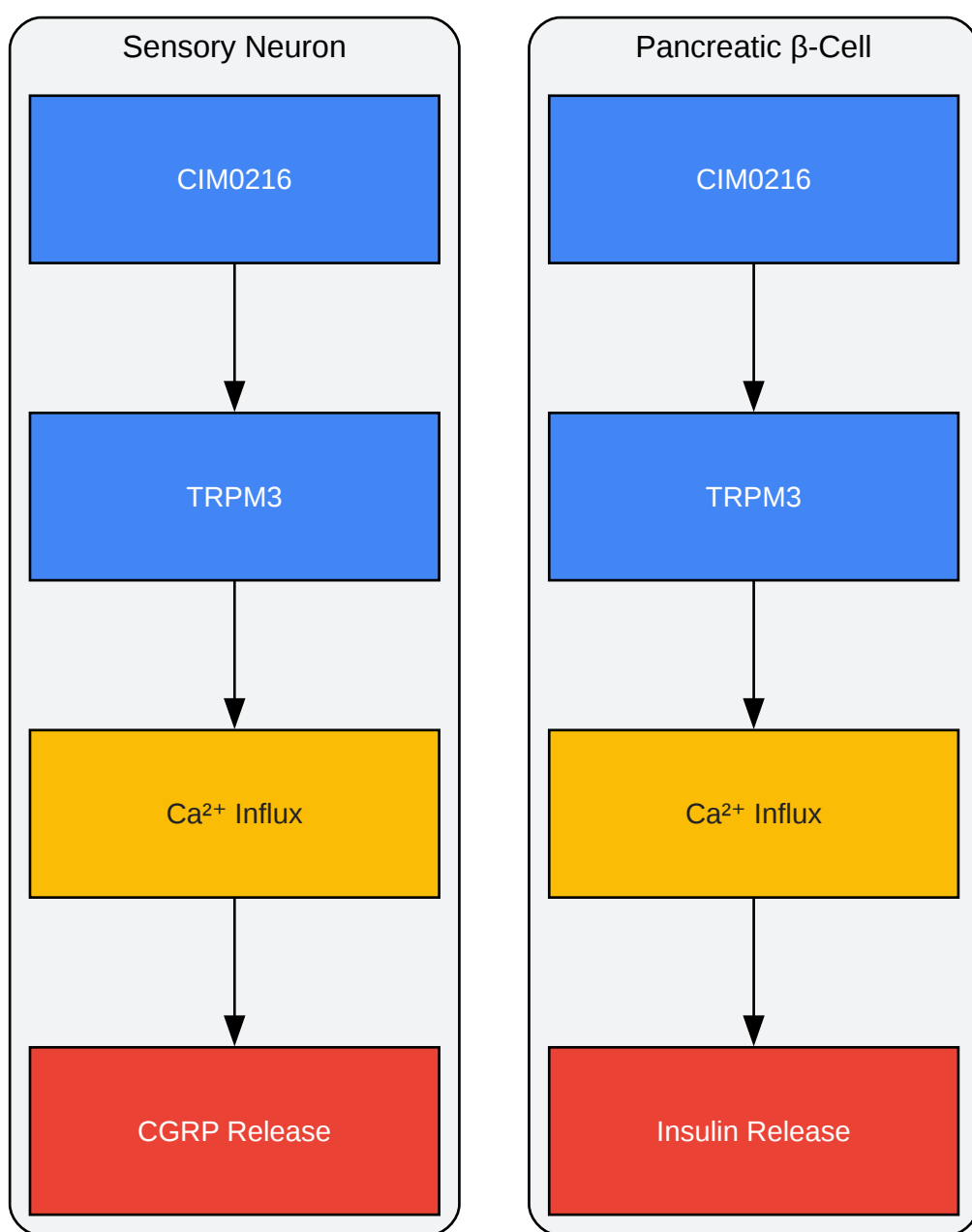


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CIM0216-induced AP-1 signaling pathway.

B. Neuropeptide and Insulin Release:

In sensory neurons, **CIM0216**-mediated TRPM3 activation leads to a significant influx of calcium, which triggers the release of neuropeptides like calcitonin gene-related peptide (CGRP).[2][3] This mechanism implicates TRPM3 in processes such as neurogenic inflammation and pain.[2] Similarly, in pancreatic β -cells, **CIM0216** stimulates TRPM3, leading to membrane depolarization and subsequent Ca^{2+} influx, which in turn evokes the release of insulin.[3][8]



[Click to download full resolution via product page](#)Peptide release triggered by **CIM0216**.

Quantitative Data

The following tables summarize the key quantitative findings from various studies on **CIM0216**.

Table 1: Potency and Efficacy of **CIM0216**

Parameter	Cell Type	Value	Reference
pEC ₅₀ (Ca ²⁺ response)	HEK-TRPM3 cells	0.77 ± 0.1 μM	[9]
pEC ₅₀ (in presence of 40 μM PS)	HEK-TRPM3 cells	42 ± 0.6 nM	[9]
Intracellular Ca ²⁺ Increase	HEK-TRPM3 cells	1,145 ± 26 nM	[9]
Intracellular Ca ²⁺ Increase	Somatosensory Neurons	357 ± 14 nM	[2][3]
EC ₅₀ (Rabbit TRPM3)	tsA cells	0.7 μM	[10]

Table 2: Selectivity Profile of **CIM0216** (at 10 μM)

Channel	Effect	% Blockade	Reference
TRPM1, TRPM4, TRPM6, TRPM7	No stimulating/blocking effect	-	[4]
TRPM2	Small blocking effect	16.6%	[11]
TRPM5	Small blocking effect	33.5%	[11]
TRPM8	Blocking effect	61%	[1]
TRPV1	No stimulating/blocking effect	-	[1]

Experimental Protocols

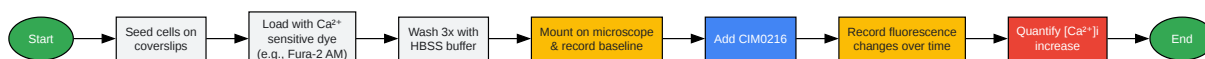
Detailed methodologies for key experiments involving **CIM0216** are provided below.

Intracellular Calcium Imaging

This protocol is used to measure changes in intracellular calcium concentration ($[Ca^{2+}]_i$) upon stimulation with **CIM0216**.

- Cell Preparation: Cells (e.g., HEK293 stably expressing TRPM3, or primary sensory neurons) are seeded on coverslips and cultured.
- Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a serum-free medium for a specified time (e.g., 30 minutes at 16°C or room temperature).[\[12\]](#)
- Washing: After loading, cells are washed multiple times with a physiological buffer solution (e.g., HBSS) containing Ca^{2+} and Mg^{2+} to remove extracellular dye.[\[12\]](#)
- Imaging: The coverslip is mounted on a fluorescence microscope. A baseline fluorescence is recorded before adding **CIM0216**.

- Stimulation and Recording: **CIM0216** is added to the imaging solution at the desired concentration. Changes in fluorescence intensity, corresponding to changes in $[Ca^{2+}]_i$, are recorded over time. For ratiometric dyes like Fura-2, the ratio of fluorescence at two excitation wavelengths (e.g., 350/380 nm) is measured.[3][8]
- Data Analysis: The change in fluorescence is quantified to determine the increase in $[Ca^{2+}]_i$. Non-responsive cells that also do not respond to a positive control (e.g., 50 mM KCl) are typically excluded from analysis.[3]



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Workflow for intracellular calcium imaging.

CGRP and Insulin Release Assays

These assays quantify the amount of neuropeptide or hormone released from tissues or cells following stimulation.

- Tissue/Cell Preparation:
 - CGRP: Isolated tissues such as mouse hind paw skin or trigeminal ganglia are used.[3][13]
 - Insulin: Isolated pancreatic islets are prepared and cultured.[3][8]
- Incubation: The tissues/islets are incubated in a physiological buffer (e.g., HEPES-buffered solution). A baseline sample of the buffer is collected after an initial incubation period.[14]
- Stimulation: The buffer is replaced with one containing **CIM0216** at various concentrations. The tissue/islets are incubated for a defined period (e.g., 5-15 minutes).[3][8]
- Sample Collection: After stimulation, the supernatant (buffer) is collected.

- **Quantification:** The concentration of the released peptide (CGRP or insulin) in the collected supernatant is measured using a specific immunoassay, such as an ELISA (Enzyme-Linked Immunosorbent Assay) or RIA (Radioimmunoassay).[\[14\]](#)[\[15\]](#)[\[16\]](#)
- **Data Analysis:** The amount of released peptide is calculated and compared between control (vehicle-treated) and **CIM0216**-treated samples.

Luciferase Reporter Gene Assay for AP-1 Activity

This cell-based assay measures the activation of the AP-1 transcription factor.

- **Cell Line:** A stable cell line (e.g., HEK293) is used, which has been engineered to contain a luciferase reporter gene under the control of AP-1 response elements (TREs).[\[7\]](#)[\[17\]](#)
- **Cell Culture and Transfection** (if applicable): Cells are cultured and may be co-transfected with constructs for expressing TRPM3 if not already stable.[\[7\]](#)
- **Serum Starvation:** Before stimulation, cells are typically serum-starved for 24 hours to reduce baseline signaling activity.[\[7\]](#)
- **Stimulation:** Cells are treated with **CIM0216** or a control compound for a specified duration (e.g., 6-24 hours).[\[7\]](#)[\[18\]](#)
- **Cell Lysis:** After stimulation, the cells are lysed to release the cellular contents, including the expressed luciferase enzyme.
- **Luminometry:** A luciferase substrate is added to the cell lysate. The luciferase enzyme catalyzes a reaction that produces light (luminescence), which is measured using a luminometer.[\[19\]](#)
- **Data Normalization:** Luciferase activity is often normalized to the total protein concentration in the lysate or to the activity of a co-expressed control reporter (e.g., Renilla luciferase) to account for variations in cell number and transfection efficiency.[\[7\]](#)[\[19\]](#) The fold activation is then calculated relative to untreated control cells.

Context with Other Mechanosensitive Channels

While **CIM0216** is a specific agonist for TRPM3, its study exists within the broader context of mechanosensitive ion channels. TRPM3 itself is considered a thermosensitive and mechanosensitive channel. Another key family of mechanosensitive channels is the Piezo family (e.g., Piezo1).^[20] Although no direct interaction between **CIM0216** and Piezo1 has been documented, the study of how chemical ligands modulate channels like TRPM3 provides valuable insights into the complex mechanisms of mechanotransduction and sensory biology, fields where channels like Piezo1 are also critical players.

In summary, **CIM0216** is an invaluable pharmacological tool for the specific activation and study of the TRPM3 ion channel. Its high potency and unique mechanism of action allow for detailed investigation of TRPM3's role in various physiological processes, from gene transcription to neurosecretion and pain.

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